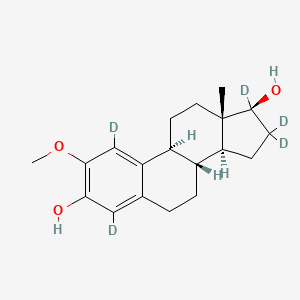

2-Methoxyestradiol-d5

Description

Properties

IUPAC Name |

(8R,9S,13S,14S,17S)-1,4,16,16,17-pentadeuterio-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1/i6D2,9D,10D,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOQDQWUFQDJMK-AGCGVRMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2CC[C@@H]3[C@@H](C2=C(C(=C1O)OC)[2H])CC[C@]4([C@H]3CC([C@]4([2H])O)([2H])[2H])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxyestradiol-d5 for Researchers and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of 2-Methoxyestradiol-d5 (2-ME2-d5), a deuterated analog of the endogenous estradiol metabolite, 2-Methoxyestradiol (2-ME2). 2-ME2-d5 is a critical tool in the quantitative analysis of 2-ME2, a molecule of significant interest in oncology and other therapeutic areas due to its anti-angiogenic and pro-apoptotic properties. This document details the physicochemical properties of 2-ME2-d5, its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the underlying biological mechanisms of its non-deuterated counterpart, 2-ME2. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways and analytical workflows are provided to support researchers, scientists, and drug development professionals in their work with this compound.

Introduction

2-Methoxyestradiol (2-ME2) is a naturally occurring metabolite of 17β-estradiol, demonstrating potent anti-proliferative, anti-angiogenic, and pro-apoptotic activities in a variety of cancer cell lines.[1][2] Its mechanism of action is multifaceted, primarily involving the disruption of microtubule dynamics and the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α).[3] These properties have positioned 2-ME2 as a promising candidate for cancer therapy.

Accurate quantification of 2-ME2 in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and metabolism studies. This compound serves as an ideal internal standard for this purpose. Its five deuterium atoms render it chemically identical to 2-ME2 but with a distinct mass, allowing for precise and accurate quantification by mass spectrometry. This guide will delve into the technical aspects of using this compound in research and development.

Physicochemical and Analytical Properties

The utility of this compound as an internal standard is grounded in its well-defined physical and chemical properties.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its non-deuterated analog, 2-Methoxyestradiol.

| Property | This compound | 2-Methoxyestradiol | Reference |

| Molecular Formula | C₁₉H₂₁D₅O₃ | C₁₉H₂₆O₃ | [4] |

| Molecular Weight | 307.4 g/mol | 302.4 g/mol | [4][5] |

| CAS Number | 358731-34-7 | 362-07-2 | [1] |

| Appearance | Solid | Solid | [5] |

| Melting Point | Not available | 189 - 190 °C | [5] |

| LC-MS/MS Analytical Parameters for 2-ME2 Quantification using 2-ME2-d5 | Value | Reference |

| Ion Transition (m/z) for 2-ME2 | 303.1 → 136.8 | [6] |

| Ion Transition (m/z) for 2-ME2-d5 | 308.1 → 138.8 | [6] |

| Calibration Curve Range | 1 - 100 ng/mL in human plasma | [6] |

| Accuracy | 105 - 108% | [6] |

| Precision | 3.62 - 5.68% | [6] |

| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL (with derivatization) | [7] |

| In Vitro Antiproliferative Activity of 2-Methoxyestradiol (IC₅₀ Values) | Cell Line | IC₅₀ (µM) | Reference |

| Breast Cancer | MCF7 | 1.5 | [8] |

| MDA-MB-435 | 1.3 | [8] | |

| MDA-MB-231 | 1.1 | [8] | |

| T47D | 16.92 | [9] | |

| Cervical Cancer | HeLa | 4.53 | [9] |

| Myeloma | Various Cell Lines | 20.8 - 34.1 | [10] |

Synthesis of this compound

The synthesis of this compound involves the introduction of five deuterium atoms into the 2-Methoxyestradiol molecule. While specific, proprietary synthesis methods may vary between manufacturers, a general approach involves the use of deuterated reagents in the final steps of a synthetic route for 2-Methoxyestradiol. One published synthesis of 2-Methoxyestradiol starts from estradiol and involves a key regioselective introduction of an acetyl group at the C-2 position, followed by further modifications.[11] The deuteration is typically achieved through methods such as isotopic exchange reactions or by using deuterated starting materials or reagents in the synthesis process. The goal is to produce a stable, isotopically enriched molecule that retains the chemical properties of the parent compound.

Experimental Protocols

The primary application of this compound is as an internal standard in the quantitative analysis of 2-ME2 in biological matrices by LC-MS/MS.

Detailed Methodology for Quantification of 2-Methoxyestradiol in Human Plasma

This protocol is a composite based on established methodologies.[6][12]

4.1.1. Materials and Reagents

-

2-Methoxyestradiol (analytical standard)

-

This compound (internal standard)

-

Human plasma (drug-free)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Formic acid (LC-MS grade)

4.1.2. Preparation of Stock and Working Solutions

-

Prepare stock solutions of 2-Methoxyestradiol and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of 2-Methoxyestradiol by serial dilution of the stock solution with methanol to create calibration standards.

-

Prepare a working solution of the internal standard (this compound) in methanol at a concentration of 100 ng/mL.

4.1.3. Sample Preparation (Liquid-Liquid Extraction)

-

To 0.3 mL of human plasma (calibration standard, quality control sample, or unknown sample), add 50 µL of the internal standard working solution (this compound).

-

Vortex for 30 seconds.

-

Add 3 mL of ethyl acetate.

-

Vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4.1.4. LC-MS/MS Conditions

-

LC System: Agilent 1200 series or equivalent

-

Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient Elution: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.25 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode

-

MRM Transitions:

-

2-Methoxyestradiol: m/z 303.1 → 136.8

-

This compound: m/z 308.1 → 138.8

-

-

Data Analysis: Use appropriate software to integrate the peak areas of the analyte and internal standard and calculate the concentration of 2-Methoxyestradiol in the unknown samples using the calibration curve.

Signaling Pathways and Mechanisms of Action of 2-Methoxyestradiol

The biological effects of 2-Methoxyestradiol are of significant interest to researchers. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways.

Anti-Angiogenic and Pro-Apoptotic Signaling of 2-Methoxyestradiol

Caption: 2-Methoxyestradiol's multifaceted mechanism of action.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates the typical workflow for quantifying an analyte in a biological sample using a deuterated internal standard.

Caption: Bioanalytical workflow using a deuterated internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of 2-Methoxyestradiol in biological matrices. Its use as an internal standard in LC-MS/MS methods is crucial for advancing our understanding of the pharmacokinetics and pharmacodynamics of 2-ME2, a promising therapeutic agent. This technical guide has provided a comprehensive overview of the properties, analytical methodologies, and biological context of this compound to aid researchers and drug development professionals in their endeavors. The detailed protocols, tabulated data, and visual diagrams are intended to serve as a practical resource for the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methoxy-17beta-estradiol-1,4,16,16,17-d5 | C19H26O3 | CID 71309608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxyestradiol | C19H26O3 | CID 66414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A Novel 2-Methoxyestradiol Derivative: Disrupting Mitosis Inhibiting Cell Motility and Inducing Apoptosis in HeLa Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Effect of 2-methoxyestradiol on proliferation and apoptosis of myeloma cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new, practical synthesis of 2-methoxyestradiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

An In-depth Technical Guide to the Core Chemical Properties of 2-Methoxyestradiol-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, biological activities, and experimental applications of 2-Methoxyestradiol-d5 (2-ME2-d5), a deuterated analog of the endogenous estradiol metabolite, 2-Methoxyestradiol (2-ME2). 2-ME2 has garnered significant interest in the scientific community for its potent anti-angiogenic, anti-tumor, and anti-proliferative effects.[1][2] The deuterated form, 2-ME2-d5, serves as a crucial tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis.[3][4]

Chemical and Physical Properties

This compound is a synthetic, stable isotope-labeled version of 2-Methoxyestradiol.[3] The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based assays.[4][5]

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 2-Methoxy-17beta-estradiol-1,4,16,16,17-d5 | [6] |

| Synonyms | 2-ME2-d5, NSC-659853-d5 | [3] |

| Molecular Formula | C₁₉H₂₁D₅O₃ | [3] |

| Molecular Weight | 307.44 g/mol | [3][6] |

| CAS Number | 358731-34-7 | [3][6] |

| Appearance | White to off-white solid | [3] |

| Isotopic Purity | ≥98 atom % D | [7] |

Table 2: Comparative Properties of 2-Methoxyestradiol (Unlabeled) and this compound (Labeled)

| Property | 2-Methoxyestradiol | This compound |

| Molecular Formula | C₁₉H₂₆O₃[8][9] | C₁₉H₂₁D₅O₃[3] |

| Molecular Weight | 302.41 g/mol [10] | 307.44 g/mol [3] |

| CAS Number | 362-07-2[8][9] | 358731-34-7[3] |

Mechanism of Action and Signaling Pathways

2-Methoxyestradiol exerts its biological effects through multiple pathways, largely independent of estrogen receptors α and β.[11][12] Its actions culminate in cell cycle arrest, apoptosis, and the inhibition of angiogenesis.[13][14]

Key mechanisms include:

-

Microtubule Disruption: 2-ME2 binds to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest in the G2/M phase and subsequent apoptosis.[3][15][16]

-

Inhibition of HIF-1α: It inhibits the nuclear accumulation and transcriptional activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of angiogenesis.[1][17] This leads to the downregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[18]

-

Induction of Apoptosis: 2-ME2 initiates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[1][11]

-

Generation of Reactive Oxygen Species (ROS): The compound can act as a superoxide dismutase (SOD) inhibitor, leading to an increase in intracellular ROS, which contributes to its apoptotic effects.[3]

-

Autophagy Induction: In certain cancer cell lines, 2-ME2 has been shown to induce autophagic cell death.[3][19]

Experimental Protocols

Due to its defined mass difference from the endogenous compound, this compound is the preferred internal standard for the quantitative analysis of 2-ME2 in biological matrices by liquid chromatography-tandem mass spectrometry (LC/MS/MS).[4]

Quantification of 2-Methoxyestradiol in Human Plasma using LC/MS/MS

This protocol is adapted from the methodology described for the quantitative determination of 2-ME2.[4]

1. Sample Preparation:

- Thaw human plasma samples.

- To a 0.3 mL aliquot of plasma, add the internal standard, this compound (2ME2-d5).

- Perform a liquid-liquid extraction with ethyl acetate.

- Vortex the mixture and centrifuge to separate the layers.

- Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase for LC/MS/MS analysis.

2. LC/MS/MS Analysis:

- Chromatographic Separation:

- Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm) or equivalent.

- Mobile Phase: Gradient elution with methanol and water.

- Flow Rate: 0.25 mL/min.

- Injection Volume: Appropriate for the instrument sensitivity.

- Mass Spectrometric Detection:

- Ionization: Atmospheric Pressure Chemical Ionization (APCI).

- Detection Mode: Tandem Mass Spectrometry (MS/MS).

- Monitored Ion Transitions:

- 2-Methoxyestradiol (2ME2): m/z 303.1 → 136.8

- This compound (Internal Standard): m/z 308.1 → 138.8

3. Quantification:

- Generate a calibration curve by plotting the ratio of the peak area of 2-ME2 to the peak area of 2-ME2-d5 against known concentrations of 2-ME2.

- Calculate the concentration of 2-ME2 in the unknown plasma samples by interpolation from the calibration curve.

// Nodes

Start [label="Plasma Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Spike [label="Spike with\nthis compound\n(Internal Standard)", fillcolor="#FFFFFF", fontcolor="#202124"];

Extract [label="Liquid-Liquid Extraction\n(Ethyl Acetate)", fillcolor="#FFFFFF", fontcolor="#202124"];

Evaporate [label="Evaporate & Reconstitute", fillcolor="#FFFFFF", fontcolor="#202124"];

LCMS [label="LC/MS/MS Analysis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Quantify [label="Quantification vs.\nCalibration Curve", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Result [label="Concentration of\n2-Methoxyestradiol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges

Start -> Spike;

Spike -> Extract;

Extract -> Evaporate;

Evaporate -> LCMS;

LCMS -> Quantify;

Quantify -> Result;

}

Applications in Research

The primary application of this compound is as an internal standard for the accurate quantification of 2-Methoxyestradiol in various biological samples.[4][5] This is critical for:

-

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of 2-ME2.

-

Clinical Trials: Monitoring drug levels in patients to establish dose-response relationships and ensure therapeutic efficacy.[4]

-

Metabolomic Research: Investigating the metabolic pathways of estrogens and their metabolites.[20]

-

Preclinical Drug Development: Evaluating the in-vivo efficacy and safety of 2-ME2 in animal models.[21]

Conclusion

This compound is an indispensable tool for researchers and drug developers working with its unlabeled counterpart, 2-Methoxyestradiol. Its stable isotopic labeling allows for highly accurate and precise quantification in complex biological matrices, which is fundamental for advancing the understanding and clinical development of this promising anti-cancer and anti-inflammatory agent. The detailed understanding of its chemical properties and the established experimental protocols facilitate its effective use in a wide range of scientific investigations.

References

- 1. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methoxyestradiol--biology and mechanism of action [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2-Methoxy-17beta-estradiol-1,4,16,16,17-d5 | C19H26O3 | CID 71309608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]

- 9. caymanchem.com [caymanchem.com]

- 10. 2-Methoxyestradiol A natural metabolite of 17β-estradiol that is devoid of estrogenic activity. | 362-07-2 [sigmaaldrich.com]

- 11. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Facebook [cancer.gov]

- 14. 2-Methoxyestradiol: an endogenous antiangiogenic and antiproliferative drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro effects of 2-methoxyestradiol on cell numbers, morphology, cell cycle progression, and apoptosis induction in oesophageal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. 2-Methoxyestradiol|cas 362-07-2|DC Chemicals [dcchemicals.com]

- 18. 2-Methoxyestradiol | Rupa Health [rupahealth.com]

- 19. In vitro effects of 2-methoxyestradiol on morphology, cell cycle progression, cell death and gene expression changes in the tumorigenic MCF-7 breast epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. DL-2-Methoxyestradiol (13,14,15,16,17,18-¹³Câ, 99%)- Cambridge Isotope Laboratories, CLM-8015-0.1MG [isotope.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 2-Methoxyestradiol-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has garnered significant interest as a potential therapeutic agent due to its potent anti-proliferative, anti-angiogenic, and pro-apoptotic activities across a wide range of cancer cell types. Notably, its mechanism of action is independent of estrogen receptors, making it a promising candidate for hormone-refractory cancers.[1] 2-Methoxyestradiol-d5 (2-ME2-d5) is a deuterated analog of 2-ME2, primarily utilized as an internal standard in analytical studies due to its identical biological activity. This technical guide provides a comprehensive overview of the core mechanisms of action of 2-ME2, with a focus on its molecular targets and downstream cellular effects. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Core Mechanisms of Action

2-Methoxyestradiol exerts its anti-tumor effects through a multi-pronged approach, primarily targeting microtubule dynamics and cellular responses to hypoxia.

Disruption of Microtubule Polymerization

A primary mechanism of 2-ME2 is its interaction with tubulin, the fundamental protein subunit of microtubules. 2-ME2 binds to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization.[2][3] This disruption of microtubule dynamics leads to a cascade of cellular events:

-

Mitotic Arrest: The destabilization of the mitotic spindle prevents proper chromosome segregation during mitosis, leading to an arrest of the cell cycle in the G2/M phase.[4][5]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α)

HIF-1α is a key transcription factor that plays a central role in the cellular response to hypoxia and is a critical driver of tumor angiogenesis and survival. 2-ME2 has been shown to inhibit the accumulation and transcriptional activity of HIF-1α. This inhibition is thought to occur through the disruption of microtubule-dependent trafficking of HIF-1α mRNA to polysomes for translation. The downstream effects of HIF-1α inhibition include:

-

Anti-Angiogenic Effects: Reduced expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).

-

Induction of Apoptosis: Suppression of HIF-1α can sensitize cancer cells to apoptotic stimuli.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy and binding affinity of 2-Methoxyestradiol from various studies.

Table 1: In Vitro Cytotoxicity of 2-Methoxyestradiol (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | 1.5 | Not Specified | [1] |

| MDA-MB-435 | Melanoma | 1.3 | Not Specified | [1] |

| MDA-MB-231 | Breast Cancer | 1.1 | Not Specified | [1] |

| LTED | Breast Cancer | 0.93 | 48 | [6] |

| Myeloma Cell Lines | Multiple Myeloma | 20.8 - 34.1 | 12 - 48 | [7] |

| HeLa | Cervical Cancer | 4.53 | Not Specified | [8] |

| T47D | Breast Cancer | 16.92 | Not Specified | [8] |

| MCF7 | Breast Cancer | 19.18 | Not Specified | [8] |

Table 2: Binding Affinity of 2-Methoxyestradiol

| Target | Parameter | Value (µM) | Method | Reference |

| Tubulin (Colchicine Site) | Ki | 22 | Competitive Binding Assay | [2][3] |

Table 3: Effects of 2-Methoxyestradiol on Cell Cycle Distribution and Apoptosis

| Cell Line | Concentration (µM) | Effect | Observation | Reference |

| CEM | 1 - 4 | G2/M Arrest | 45.09% - 83.12% of cells in G2/M | [4] |

| B16 | Not Specified | G2/M Arrest | Three-fold increase in G2/M phase cells | [9] |

| SK-N-SH | 1 - 4 | Apoptosis | 21.63% - 63.83% apoptotic cells after 48h | [10] |

| Myeloma Cell Lines | 1 - 16 | Apoptosis | 9% - 33% apoptotic cells | [7] |

Signaling Pathways

The multifaceted mechanism of action of 2-ME2 involves the modulation of several key signaling pathways.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments cited in the study of 2-Methoxyestradiol's mechanism of action.

In Vitro Tubulin Polymerization Assay (Spectrophotometry)

This assay measures the effect of 2-ME2 on the polymerization of purified tubulin by monitoring changes in turbidity.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

2-Methoxyestradiol (and 2-ME2-d5 for internal standard)

-

Paclitaxel (positive control for polymerization)

-

Nocodazole (positive control for depolymerization)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled spectrophotometer

Procedure:

-

Preparation: Thaw all reagents on ice. Prepare serial dilutions of 2-ME2 in General Tubulin Buffer.

-

Reaction Mix: On ice, prepare the tubulin polymerization mix. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[11]

-

Assay Setup: Pre-warm a 96-well plate and the spectrophotometer to 37°C.

-

Compound Addition: Add 10 µL of the 10x 2-ME2 dilutions or control compounds to the designated wells.[11]

-

Initiation: To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Measurement: Immediately place the plate in the spectrophotometer and begin kinetic measurements of absorbance at 340 nm every 60 seconds for 60-90 minutes.[11]

-

Data Analysis: Plot absorbance versus time. The rate of polymerization (Vmax) and the lag time can be calculated from the resulting curves.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of 2-ME2 on the microtubule network within cells.

Materials:

-

Mammalian cells (e.g., HeLa, MCF-7) cultured on glass coverslips

-

2-Methoxyestradiol

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere. Treat cells with various concentrations of 2-ME2 (e.g., 1-10 µM) for a desired time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with either 4% paraformaldehyde for 10-15 minutes at room temperature or ice-cold methanol for 5-10 minutes at -20°C.

-

Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with Permeabilization Buffer for 10 minutes.

-

Blocking: Wash the cells with PBS and then incubate with Blocking Buffer for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS. Incubate with the fluorescently-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash the cells with PBS. Incubate with DAPI solution for 5 minutes. Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Western Blot Analysis of HIF-1α

This protocol is for the detection and quantification of HIF-1α protein levels in cells treated with 2-ME2.

Materials:

-

Cell culture reagents

-

2-Methoxyestradiol

-

Cobalt chloride (CoCl2) or desferrioxamine (DFO) (positive controls for hypoxia induction)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody (e.g., rabbit anti-HIF-1α)

-

HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture cells and treat with 2-ME2 and/or a hypoxia-mimetic agent (CoCl2 or DFO). It is critical to work quickly and on ice during cell lysis, as HIF-1α is rapidly degraded in the presence of oxygen.[12] Lyse the cells directly in Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-50 µg) on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.[12]

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST. Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle after 2-ME2 treatment.

Materials:

-

Cultured cells

-

2-Methoxyestradiol

-

PBS

-

70% Ethanol (ice-cold)

-

PI/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with 2-ME2 for the desired time. Harvest both adherent and floating cells.

-

Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[14]

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase Staining Buffer.[15]

-

Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface using fluorescently labeled Annexin V.

Materials:

-

Cultured cells

-

2-Methoxyestradiol

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Induce Apoptosis: Treat cells with 2-ME2 to induce apoptosis.

-

Cell Harvesting: Harvest the cells (including supernatant) and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[16]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[17]

Conclusion

This compound, as a biologically equivalent analog of 2-ME2, serves as an invaluable tool for the quantitative analysis of this promising anti-cancer agent. The multifaceted mechanism of action of 2-ME2, centered on the disruption of microtubule dynamics and inhibition of the HIF-1α pathway, underscores its potential for the treatment of a broad spectrum of malignancies. The detailed protocols and compiled quantitative data provided in this technical guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic capabilities of 2-Methoxyestradiol and its derivatives.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. In vitro effects of 2-methoxyestradiol on cell numbers, morphology, cell cycle progression, and apoptosis induction in oesophageal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Methoxyestradiol as an Antiproliferative Agent for Long-Term Estrogen-Deprived Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Effect of 2-methoxyestradiol on proliferation and apoptosis of myeloma cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel 2-Methoxyestradiol Derivative: Disrupting Mitosis Inhibiting Cell Motility and Inducing Apoptosis in HeLa Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Involvement of reactive oxygen species in 2-methoxyestradiol-induced apoptosis in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. benchchem.com [benchchem.com]

- 13. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. kumc.edu [kumc.edu]

- 17. immunostep.com [immunostep.com]

Endogenous Functions of 2-Methoxyestradiol: A Technical Guide for Researchers

December 2025

Abstract

2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, has emerged as a molecule of significant interest in cellular biology and drug development.[1][2] Once considered an inactive byproduct of estrogen metabolism, 2-ME2 is now recognized for its potent anti-proliferative, anti-angiogenic, and pro-apoptotic activities across a wide range of cell types, largely independent of estrogen receptors.[3][4] This technical guide provides an in-depth overview of the core endogenous functions of 2-ME2, focusing on its molecular mechanisms of action, key signaling pathways, and established experimental protocols. Quantitative data are summarized for comparative analysis, and signaling and experimental workflows are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

2-Methoxyestradiol (2-ME2) is a naturally occurring metabolite of 17β-estradiol (E2).[1][5] It is formed through a two-step enzymatic process involving hydroxylation by cytochrome P450 enzymes (primarily CYP1A1 and CYP1B1) to form 2-hydroxyestradiol, followed by methylation by catechol-O-methyltransferase (COMT).[5] While its parent compound, estradiol, exerts its effects primarily through estrogen receptors (ERs), 2-ME2 has a low affinity for these receptors and its biological activities are mediated through distinct mechanisms.[2][3] This unique profile has positioned 2-ME2 as a promising candidate for therapeutic development, particularly in oncology.[6] This guide will explore the multifaceted endogenous functions of 2-ME2, with a focus on its anti-cancer properties.

Core Endogenous Functions and Mechanisms of Action

The physiological roles of 2-ME2 are diverse, with significant implications for the regulation of cell growth, apoptosis, and angiogenesis.

Anti-Proliferative Activity and Cell Cycle Arrest

2-ME2 exhibits potent anti-proliferative effects in a multitude of cancer cell lines. This activity is primarily attributed to its ability to disrupt microtubule dynamics. By binding to the colchicine-binding site on β-tubulin, 2-ME2 inhibits tubulin polymerization, leading to mitotic spindle disruption and subsequent cell cycle arrest at the G2/M phase.[7][8][9] This disruption of the cell cycle is a key mechanism underlying its anti-tumor effects.[7] In human vascular smooth muscle cells, 2-ME2 has been shown to induce mitotic arrest and promote apoptosis.[10][11]

Induction of Apoptosis

A hallmark of 2-ME2's anti-cancer activity is its ability to induce programmed cell death, or apoptosis, in rapidly proliferating cells.[12] 2-ME2 activates both the extrinsic and intrinsic apoptotic pathways.

-

Extrinsic Pathway: 2-ME2 has been shown to up-regulate the expression of Death Receptor 5 (DR5), sensitizing cells to apoptosis induced by its ligand, tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[13][14] This pathway involves the sequential activation of caspase-8, caspase-9, and caspase-3.[13]

-

Intrinsic Pathway: The intrinsic, or mitochondrial, pathway is also a key target of 2-ME2. It can induce the translocation of Bax to the mitochondria, leading to the release of cytochrome c and subsequent activation of caspases.[15] Furthermore, 2-ME2 can induce the phosphorylation of Bcl-2, a key regulator of the intrinsic pathway, through the activation of c-Jun N-terminal kinase (JNK).[4]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. 2-ME2 is a potent inhibitor of angiogenesis, acting through multiple mechanisms.[15]

-

Inhibition of HIF-1α: Hypoxia-inducible factor-1α (HIF-1α) is a master regulator of the cellular response to hypoxia and a key driver of angiogenesis. 2-ME2 has been shown to inhibit the expression and activity of HIF-1α, leading to the downregulation of its target genes, including vascular endothelial growth factor (VEGF).[3][10][16] The inhibition of HIF-1α by 2-ME2 appears to be a consequence of its microtubule-disrupting activity, which interferes with the translation of HIF-1α mRNA.[17]

-

Direct Effects on Endothelial Cells: 2-ME2 directly inhibits the proliferation, migration, and tube formation of endothelial cells, which are all critical steps in the angiogenic process.[18]

Quantitative Data on 2-Methoxyestradiol Activity

The following tables summarize the in vitro efficacy of 2-ME2 and its derivatives across various cell lines and assays.

| Cell Line | Assay | IC50 Value (µM) | Reference(s) |

| Breast Cancer | |||

| MCF-7 | Proliferation | 1.5 | [1] |

| MDA-MB-231 | Proliferation | 1.1 | [1] |

| MDA-MB-435 | Proliferation | 1.3 | [1] |

| MDA-MB-468 | Proliferation | ~5 | [18][19] |

| Ovarian Cancer | |||

| SK-OV-3 | Proliferation | 1.79 | [20] |

| A2780 | Proliferation | 0.28 (for STX 140) | [6] |

| Prostate Cancer | |||

| PC3 | Proliferation | 0.27 (for STX 140) | [6] |

| Myeloma | |||

| Various | Proliferation | 20.8 - 34.1 | [21] |

| Endothelial Cells | |||

| HUVEC | Proliferation | 0.05 (for 2-ME2 bis-sulfamate) | [18][22] |

| HUVEC | Proliferation | 0.01 (for 2-EtE2 sulfamate) | [18][22] |

Table 1: Anti-Proliferative Activity of 2-Methoxyestradiol and its Derivatives.

| Cell Line | Assay | EC50/Effective Concentration (µM) | Observations | Reference(s) |

| HUVEC | Tube Formation | 0.1 (for 2-ME2 bis-sulfamate) | Almost complete abolishment of tubule formation. | [18][22] |

| HUVEC | Tube Formation | 0.1 (for 2-EtE2 sulfamate) | Almost complete abolishment of tubule formation. | [18][22] |

| Rat Aortic Smooth Muscle A-10 cells | Microtubule Depolymerization | Not specified | EC50 values were calculated from dose-response curves. | [20] |

Table 2: Anti-Angiogenic and Microtubule-Targeting Activity of 2-Methoxyestradiol and its Derivatives.

| Tissue/Fluid | Condition | Concentration | Reference(s) |

| Blood | Women (Physiological) | 46 - 70 pg/mL | [23] |

| Plasma | Men | 10 - 35 pg/mL | [24] |

| Plasma | Non-pregnant women | 18 - 138 pg/mL | [24] |

| Plasma | Pregnant women | 216 - 10,690 pg/mL | [24] |

Table 3: Endogenous Concentrations of 2-Methoxyestradiol.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Proliferation Assay (MTT/WST-1)

This assay quantifies the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

Complete culture medium

-

2-Methoxyestradiol (2-ME2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

DMSO (for MTT assay)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[18]

-

Treatment: Prepare serial dilutions of 2-ME2 in culture medium. Remove the existing medium and add 100 µL of fresh medium containing various concentrations of 2-ME2 or a vehicle control.[18]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

Reagent Addition:

-

Solubilization (for MTT): Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance at 570 nm for MTT or 450 nm for WST-1 using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines of interest

-

6-well plates

-

2-Methoxyestradiol (2-ME2)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 2-ME2 for the desired time period.[25]

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[26]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[25]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.[26]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell lines of interest

-

6-well plates

-

2-Methoxyestradiol (2-ME2)

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-ME2 for the desired duration.[25]

-

Cell Harvesting: Harvest the cells and wash with PBS.

-

Fixation: Resuspend the cells in cold 70% ethanol and incubate on ice for at least 30 minutes.[27]

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.[27]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.[28]

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.[29]

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Matrigel® Basement Membrane Matrix

-

Pre-chilled 96-well plate

-

Endothelial Growth Medium (EGM-2)

-

2-Methoxyestradiol (2-ME2)

-

Microscope with a camera

Protocol:

-

Matrigel Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for solidification.[18]

-

Cell Seeding and Treatment: Harvest HUVECs and resuspend them in EGM-2. Prepare cell suspensions containing various concentrations of 2-ME2 or a vehicle control. Gently add 100 µL of the cell suspension to each Matrigel-coated well.[18]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.[18]

-

Imaging and Quantification: Capture images of the tube networks in each well. Quantify tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops.[30]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with 2-Methoxyestradiol's function.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]

- 3. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms for 2-methoxyestradiol-induced apoptosis of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of 2-methoxyestradiol, an Endogenous Estrogen Metabolite, in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A Novel 2-Methoxyestradiol Derivative: Disrupting Mitosis Inhibiting Cell Motility and Inducing Apoptosis in HeLa Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Methoxyestradiol, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Methoxyestradiol Exhibits a Biphasic Effect on VEGF-A in Tumor Cells and Upregulation Is Mediated Through ER-α: A Possible Signaling Pathway Associated with the Impact of 2-ME2 on Proliferative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. [PDF] 2-methoxyestradiol up-regulates death receptor 5 and induces apoptosis through activation of the extrinsic pathway. | Semantic Scholar [semanticscholar.org]

- 15. 2-Methoxyestradiol induces mitochondria dependent apoptotic signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. benchchem.com [benchchem.com]

- 19. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]

- 20. apexbt.com [apexbt.com]

- 21. [Effect of 2-methoxyestradiol on proliferation and apoptosis of myeloma cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of in vitro angiogenesis by 2-methoxy- and 2-ethyl-estrogen sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2-Methoxyestradiol and Disorders of Female Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. scispace.com [scispace.com]

- 27. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 28. cancer.wisc.edu [cancer.wisc.edu]

- 29. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ibidi.com [ibidi.com]

2-Methoxyestradiol-d5: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key data and methodologies associated with the Certificate of Analysis (CofA) for 2-Methoxyestradiol-d5 (2-ME2-d5). 2-Methoxyestradiol, an endogenous metabolite of 17β-estradiol, is a promising antiangiogenic and antitumor agent currently under investigation.[1][2][3][4] Its deuterated form, this compound, serves as a critical internal standard for accurate quantification in various biological matrices using mass spectrometry-based methods.[5][6] This guide is intended to assist researchers, scientists, and drug development professionals in interpreting and utilizing the information presented in a typical CofA for this compound.

Quantitative Data Summary

The quantitative data presented in a Certificate of Analysis for this compound provides critical information regarding its identity, purity, and quality. Below is a summary of typical analytical data.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁D₅O₃ | [4] |

| Molecular Weight | 307.4 g/mol | Calculated |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in DMSO, Methanol | [7][8] |

Table 2: Quality Control Specifications

| Test | Specification | Typical Value |

| Purity (HPLC) | ≥98% | 99.39%[9] |

| Isotopic Enrichment | ≥98% | 98.94%[9] |

| ¹H NMR Spectrum | Conforms to structure | Consistent with structure[9] |

| Mass Spectrum | Conforms to structure | Consistent with expected m/z |

Experimental Protocols

The characterization of this compound involves a series of analytical techniques to confirm its structure and purity. The following are detailed methodologies for key experiments typically cited in a CofA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity and Quantification

LC-MS/MS is a highly sensitive and specific method for the analysis of this compound. It is often used to determine purity and for quantitative applications in biological samples.[5][10]

a. Sample Preparation:

-

Standard Solution: A stock solution of this compound is prepared in a suitable solvent such as methanol or DMSO. Serial dilutions are made to prepare calibration standards and quality control samples.

-

Plasma/Serum Samples: For quantification in biological matrices, a protein precipitation or liquid-liquid extraction is typically employed. For instance, a liquid-liquid extraction can be performed using ethyl acetate after spiking the plasma sample with an internal standard.[5]

b. Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., Zorbax Eclipse C18, 2.1 x 50 mm, 5 µm) is commonly used for separation.[5]

-

Mobile Phase: A gradient elution with methanol and water is often employed.[5]

-

Flow Rate: A typical flow rate is 0.25 mL/min.[5]

-

Column Temperature: Room temperature.[5]

c. Mass Spectrometric Conditions:

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. The ion transitions monitored for 2-Methoxyestradiol and its deuterated internal standard are specific to the molecule. For example, a transition for 2-Methoxyestradiol could be m/z 303.1 → 136.8, and for this compound, it could be m/z 308.1 → 138.8.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound by analyzing the chemical shifts and coupling constants of the protons in the molecule. The absence of signals at specific positions where deuterium has been incorporated confirms the isotopic labeling.

a. Sample Preparation:

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

b. Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: The resulting spectrum is compared to the expected spectrum for 2-Methoxyestradiol, noting the absence of proton signals at the deuterated positions.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways of 2-Methoxyestradiol

2-Methoxyestradiol exerts its biological effects through various signaling pathways, primarily by disrupting microtubule dynamics and inhibiting hypoxia-inducible factor 1-alpha (HIF-1α).[1][7] The following diagram illustrates a simplified overview of its key mechanisms of action.

Caption: Key signaling pathways affected by 2-Methoxyestradiol.

General Experimental Workflow for Quantification

The following diagram outlines a typical workflow for the quantitative analysis of 2-Methoxyestradiol in a biological matrix using its deuterated internal standard.

Caption: Workflow for 2-Methoxyestradiol analysis.

References

- 1. New insights into 2-methoxyestradiol, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Human Metabolome Database: Showing metabocard for 2-Methoxyestradiol (HMDB0000405) [hmdb.ca]

- 4. 2-Methoxyestradiol | C19H26O3 | CID 66414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. apexbt.com [apexbt.com]

- 9. file.medchemexpress.eu [file.medchemexpress.eu]

- 10. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Deuterated 2-Methoxyestradiol: A Technical Guide to its Anticipated Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methoxyestradiol (2-ME), an endogenous metabolite of estradiol, has garnered significant attention in oncology for its potent anti-proliferative, anti-angiogenic, and pro-apoptotic activities. Despite promising preclinical data, its clinical utility has been hampered by poor bioavailability and rapid metabolism. Deuteration, the strategic replacement of hydrogen with its heavier isotope deuterium, presents a promising strategy to enhance the pharmacokinetic profile of 2-ME. This technical guide provides an in-depth overview of the anticipated biological activity of deuterated 2-Methoxyestradiol, based on the extensive research conducted on its non-deuterated parent compound. While direct studies on deuterated 2-ME are limited in publicly available literature, this document extrapolates its expected mechanism of action, therapeutic potential, and the experimental methodologies required for its evaluation.

Introduction: The Rationale for Deuterating 2-Methoxyestradiol

2-Methoxyestradiol is a naturally occurring metabolite of 17β-estradiol, exhibiting minimal estrogenic activity.[1] Its anti-cancer effects are independent of estrogen receptor status, making it a candidate for a broad range of malignancies.[2] The primary challenge in the clinical development of 2-ME has been its extensive first-pass metabolism, leading to low systemic exposure.[3]

Deuteration is a well-established strategy in drug development to improve metabolic stability. The substitution of a hydrogen atom with a deuterium atom at a site of metabolic oxidation can slow down the rate of enzymatic cleavage due to the kinetic isotope effect. This can lead to increased plasma concentrations, a longer half-life, and potentially enhanced therapeutic efficacy. It is hypothesized that deuterating 2-Methoxyestradiol at specific metabolically labile positions will result in a superior pharmacokinetic profile, thereby unlocking its full therapeutic potential.

Anticipated Biological Activity and Mechanism of Action

The biological activities of deuterated 2-Methoxyestradiol are expected to mirror those of its parent compound, potentially with enhanced potency and duration of action due to improved systemic exposure. The core mechanisms of action of 2-Methoxyestradiol are multifaceted and include:

-

Microtubule Disruption: 2-ME binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule polymerization.[1] This interference with microtubule dynamics results in mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[4]

-

Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α): 2-ME is a potent inhibitor of HIF-1α, a key transcription factor that plays a central role in tumor adaptation to hypoxic environments by promoting angiogenesis, cell survival, and metabolism.[2] By destabilizing HIF-1α, 2-ME downregulates the expression of its target genes, including vascular endothelial growth factor (VEGF).

-

Induction of Apoptosis: 2-ME induces apoptosis in a variety of cancer cell lines through both intrinsic and extrinsic pathways. This includes the upregulation of pro-apoptotic proteins and the generation of reactive oxygen species (ROS).[4]

-

Anti-Angiogenic Effects: By inhibiting HIF-1α and directly affecting endothelial cells, 2-ME potently inhibits angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[5]

Signaling Pathways

The key signaling pathways modulated by 2-Methoxyestradiol, and anticipated to be similarly affected by its deuterated counterpart, are illustrated below.

References

- 1. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]

- 3. Therapeutic Promises of 2-Methoxyestradiol and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The physiological estrogen metabolite 2-methoxyestradiol reduces tumor growth and induces apoptosis in human solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creativescripts.net [creativescripts.net]

A Technical Guide to 2-Methoxyestradiol-d5: Suppliers, Purity, and Analysis for Researchers

For researchers, scientists, and drug development professionals, the quality and purity of isotopically labeled compounds are paramount for accurate and reproducible experimental outcomes. This technical guide provides an in-depth overview of 2-Methoxyestradiol-d5, a deuterated analog of the endogenous estradiol metabolite 2-Methoxyestradiol (2-ME). This document outlines commercially available sources, their stated purity levels, and detailed methodologies for verifying the chemical and isotopic purity of this compound.

Introduction to 2-Methoxyestradiol

2-Methoxyestradiol, an orally active metabolite of 17β-estradiol, is a promising therapeutic agent with anti-angiogenic, pro-apoptotic, and anti-proliferative properties. It exerts its effects through various mechanisms, including the inhibition of microtubule formation and the destabilization of hypoxia-inducible factor 1-alpha (HIF-1α). The deuterated form, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.

Commercial Suppliers and Purity Specifications

The procurement of high-purity this compound is a critical first step in research. Below is a summary of information from various suppliers. It is important to note that stated purity levels should always be verified by obtaining a lot-specific Certificate of Analysis (CoA).

| Supplier | Compound | Stated Purity | Analytical Method(s) |

| MedChemExpress | This compound | 98.67% | Not explicitly stated, but CoA likely includes HPLC and Mass Spectrometry |

| Cayman Chemical | 2-Methoxyestradiol (non-deuterated) | ≥95% | Not explicitly stated |

| AdooQ Bioscience | 2-Methoxyestradiol (non-deuterated) | >99% | HPLC |

| Indian Supplier | 2-Methoxyestradiol (non-deuterated) | 97% | Not explicitly stated |

Note: Data for the non-deuterated form is included for comparative purposes, as it can be indicative of a supplier's general quality standards. Researchers should always request a CoA for the specific deuterated lot they intend to purchase.

Experimental Protocols for Purity Verification

Ensuring the chemical and isotopic purity of this compound is crucial for its use as an internal standard and in other research applications. A multi-pronged analytical approach is recommended.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., Zorbax Eclipse C18, 2.1 x 50 mm, 5 µm) is suitable.

-

Mobile Phase: A gradient elution using methanol and water is effective for separation.

-

Flow Rate: A typical flow rate is 0.25 mL/min.[1]

-

Detection: UV detection at a wavelength of 280 nm, which is near the absorbance maximum for 2-Methoxyestradiol.

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent like methanol.

-

Analysis: Inject the sample and analyze the resulting chromatogram. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the percentage purity.

Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and determine its isotopic enrichment.

Methodology:

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

-

Analysis Mode: Monitor the ion transitions for both 2-Methoxyestradiol (m/z 303.1 → 136.8) and this compound (m/z 308.1 → 138.8).[1]

-

Data Analysis: The relative intensities of the mass signals for the deuterated and non-deuterated species are used to calculate the isotopic enrichment.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the position of the deuterium labels on the 2-Methoxyestradiol molecule.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃ or DMSO-d₆).

-

Experiments:

-

¹H NMR: To observe the proton signals and confirm the absence of protons at the deuterated positions.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC): To aid in the complete structural assignment.

-

-

Analysis: The NMR spectra should be consistent with the known structure of 2-Methoxyestradiol, with the expected reduction in signal intensity at the deuterated positions in the ¹H NMR spectrum.

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams illustrate a typical workflow for purity analysis and a key signaling pathway influenced by 2-Methoxyestradiol.

Caption: A generalized workflow for the comprehensive purity assessment of this compound.

Caption: The inhibitory effect of 2-Methoxyestradiol on the HIF-1α signaling pathway.

References

The Role of 2-Methoxyestradiol in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has emerged as a promising anti-cancer agent due to its unique multimodal mechanism of action. Unlike its parent hormone, 2-ME2 exhibits minimal estrogenic activity, mitigating concerns of hormone-related side effects.[1] Its anti-neoplastic properties stem from its ability to disrupt microtubule polymerization and inhibit the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway, crucial for tumor growth and angiogenesis.[2] This technical guide provides a comprehensive overview of the core mechanisms, quantitative efficacy, and key experimental protocols related to 2-ME2 in cancer research, intended to serve as a resource for researchers, scientists, and professionals in drug development.

Core Mechanisms of Action

2-ME2 exerts its anti-cancer effects primarily through two interconnected pathways:

-

Microtubule Disruption: 2-ME2 binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization.[3] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis in rapidly dividing cancer cells.[4]

-

HIF-1α Inhibition: In the hypoxic microenvironment of solid tumors, HIF-1α is a key transcription factor that promotes angiogenesis by upregulating the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors.[5] 2-ME2 has been shown to suppress HIF-1α protein levels, thereby inhibiting the downstream signaling cascade that leads to the formation of new blood vessels, which are essential for tumor growth and metastasis.[6][7]

These dual mechanisms make 2-ME2 an attractive candidate for cancer therapy, as it simultaneously targets both the tumor cells and their supportive vasculature.

Quantitative Data on Efficacy

The anti-proliferative and anti-tumor effects of 2-ME2 have been quantified in numerous preclinical and clinical studies. The following tables summarize key data for easy comparison.

Table 1: In Vitro Anti-Proliferative Activity of 2-Methoxyestradiol (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| MCF-7 | Breast Cancer | ~1.5 | [8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~1.1-18 | [8] |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~5 | [2] |

| PC-3 | Prostate Cancer | 10 - 50 | [9] |

| HCT116 | Colorectal Cancer | 22.4 | [9] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [9] |

| HeLa | Cervical Cancer | 4.53 | [4] |

| T47D | Breast Cancer | 16.92 | [4] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial Cells | 0.01-0.05 (for derivatives) | [2] |

Table 2: In Vivo Tumor Growth Inhibition by 2-Methoxyestradiol

| Cancer Model | Animal Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition | Reference |

| Breast Cancer (C3(1)/Tag) | Transgenic Mouse | Not Specified | Late Intervention | 60% reduction | [10][11] |

| Barrett's Esophageal Adenocarcinoma (OE33 xenograft) | Nude Mice | 75 mg/kg/day (orogastric gavage of prodrug) | 12 days | 60 ± 5% reduction in tumor volume | [12] |

| Uterine Leiomyoma (Patient-Derived Xenograft) | Immunodeficient NOG Mice | 50 mg/kg (intraperitoneal injection), three times weekly | 28 days | 30.5% less than controls | [1] |

| Endometrial Carcinoma (HEC-1-A xenograft) | SCID Mice | 100 mg/kg p.o. daily | 18 days | No significant inhibition | [13] |

Table 3: Summary of Phase I/II Clinical Trial Results for 2-Methoxyestradiol

| Trial Phase | Cancer Type | Dosage | Key Findings | Reference |

| Phase I | Solid Tumors | 400 mg bid up to 3000 mg bid | Well-tolerated, MTD not reached. One partial response in clear cell ovarian carcinoma. Low plasma concentrations observed. | [14][15] |

| Phase II | Taxane-Refractory Metastatic Castrate-Resistant Prostate Cancer (CRPC) | 1500 mg qid | Did not meet primary endpoint of progression-free survival at 6 months. Well-tolerated. | [16] |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Signaling Pathways

Caption: 2-ME2 binds to tubulin, inhibiting microtubule polymerization and leading to apoptosis.

Caption: 2-ME2 inhibits HIF-1α stabilization, thereby blocking angiogenesis.

Experimental Workflows

Caption: A typical workflow for evaluating the in vitro anti-cancer effects of 2-ME2.

Caption: Workflow for assessing the in vivo anti-tumor efficacy of 2-ME2 in a xenograft model.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

2-Methoxyestradiol (2-ME2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 2-ME2 and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

2-Methoxyestradiol (2-ME2)

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with 2-ME2 for the desired time.

-

Harvest both adherent and floating cells, and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[17]

-

Analyze the cells by flow cytometry within one hour.[18] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Endothelial Cell Migration Assay (Transwell Assay)

This assay assesses the effect of 2-ME2 on the migration of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Endothelial Cell Basal Medium (EBM-2) supplemented with 0.5% FBS

-

Chemoattractant (e.g., EBM-2 with 10% FBS)

-

2-Methoxyestradiol (2-ME2)

-

Crystal Violet stain

Protocol:

-

Add chemoattractant to the lower chamber of the 24-well plate.

-

Seed serum-starved HUVECs in the upper chamber (Transwell insert) in medium containing different concentrations of 2-ME2.[2]

-

Incubate for 4-6 hours to allow for cell migration.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.[2]

-

Count the number of migrated cells under a microscope.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Matrigel or other basement membrane extract

-

96-well plate

-

Endothelial Cell Growth Medium (EGM-2)

-

2-Methoxyestradiol (2-ME2)

Protocol:

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.[19]

-

Seed HUVECs onto the Matrigel-coated wells in EGM-2 containing various concentrations of 2-ME2.[19]

-

Incubate for 4-12 hours to allow for tube formation.[2]

-

Visualize and quantify the tube-like structures (e.g., number of branches, total tube length) using a microscope.[19]

In Vivo Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model to evaluate the in vivo efficacy of 2-ME2.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line

-

Matrigel (optional)

-

2-Methoxyestradiol (2-ME2) formulation for in vivo administration

-

Calipers

Protocol:

-

Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse.[1]

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment and control groups.

-

Administer 2-ME2 or vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection).[1]

-

Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.[1]

-

At the end of the study, excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[1]

Conclusion and Future Directions

2-Methoxyestradiol continues to be a compound of significant interest in cancer research due to its well-documented anti-proliferative, pro-apoptotic, and anti-angiogenic properties. Its dual mechanism of action targeting both tumor cells and the tumor microenvironment provides a strong rationale for its further development. While clinical trial results have been mixed, potentially due to poor bioavailability of early formulations, the development of novel delivery systems and analogs may enhance its therapeutic potential.[20] Future research should focus on optimizing drug delivery, exploring combination therapies with other anti-cancer agents, and identifying predictive biomarkers to select patient populations most likely to respond to 2-ME2-based treatments. This technical guide serves as a foundational resource for researchers dedicated to advancing the understanding and application of 2-Methoxyestradiol in the fight against cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Methoxyestradiol suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]

- 5. HIF-1α inhibition by 2-methoxyestradiol induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Methoxyestradiol Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]